

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylserine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999

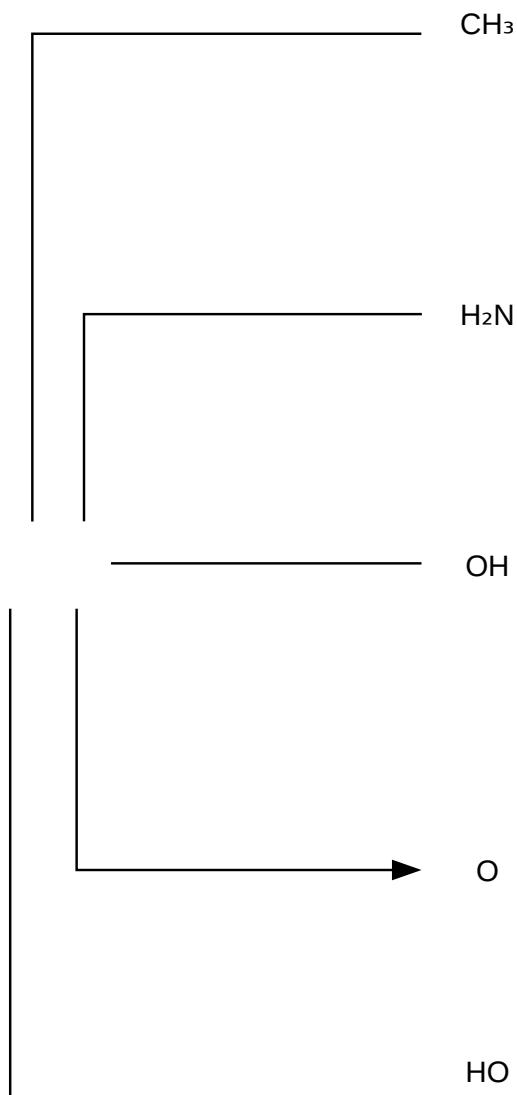
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylserine**, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a methyl group at the alpha-carbon, imparts distinct conformational constraints and metabolic stability to peptides and other molecules into which it is incorporated. This document details its key physical and chemical characteristics, provides methodologies for its analysis and synthesis, and presents visual representations of its structure and experimental workflows.

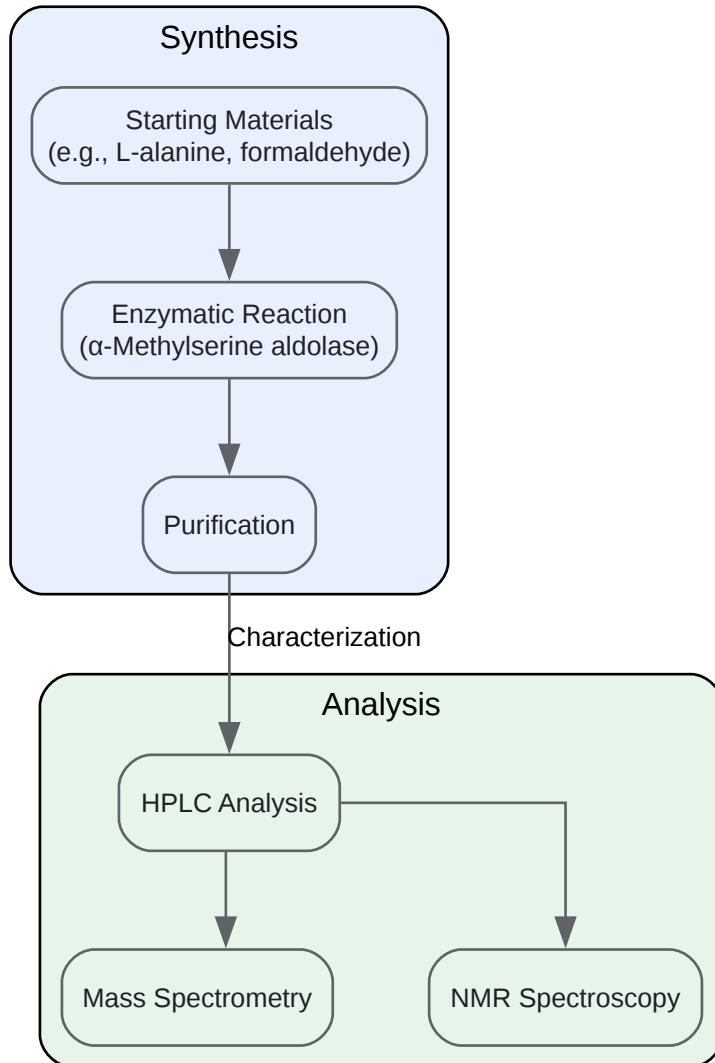
Core Physicochemical Properties

2-Methylserine is a polar amino acid, soluble in water.^[1] It exists as D and L enantiomers, as well as a racemic mixture (D/L). The presence of the additional methyl group compared to its parent amino acid, serine, significantly influences its properties.


Data Presentation: Physicochemical Properties of 2-Methylserine

Property	Value	Isomer	Source
Molecular Formula	C ₄ H ₉ NO ₃	D/L, L, D	[2] [3] [4]
Molecular Weight	119.12 g/mol	D/L, L, D	[2] [3] [4]
Melting Point	240-241 °C	D/L	[3]
253-263 °C	D/L	[5] [6]	
286-288 °C	L-isomer	[2] [7]	
286 °C	D-isomer	[4]	
Boiling Point (Predicted)	345.80 °C at 760 mmHg	D-isomer	[4]
Solubility	Soluble in water. [1] Slightly soluble in DMSO (when heated) and Methanol (Slightly, Heated).	D/L, L	[2] [6] [7]
pKa (Predicted)	2.20 ± 0.10	D/L, L	[2] [6] [7]
LogP (Predicted)	-1.23	D/L	[2]
-3.9	D, L	[8] [9] [10]	
Appearance	White powder or Crystalline Powder	D/L	[2] [6]
CAS Number	5424-29-3	D/L	[1] [3]
16820-18-1	L-isomer	[1] [2]	
81132-44-7	D-isomer	[4]	

Mandatory Visualizations


Chemical Structure of 2-Methylserine

Chemical Structure of 2-Methylserine

[Click to download full resolution via product page](#)**Caption: Chemical structure of 2-Methylserine.**

Experimental Workflow: Synthesis and Analysis

Workflow for Synthesis and Analysis of 2-Methylserine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of **2-Methylserine**.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Methylserine** are crucial for researchers. The following protocols are based on established methods.

Enzymatic Synthesis of α -Methyl-L-serine

This protocol utilizes α -methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.^[2]

Materials:

- Potassium phosphate buffer (100 mM, pH 7.4)
- Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)
- L-alanine
- Formaldehyde solution (10-100 mM)
- Purified α -methylserine aldolase or *E. coli* cells overexpressing the enzyme
- Incubator set to 30°C
- Reaction vessels
- Quenching solution (e.g., 5 N NaOH)
- Analytical equipment for product quantification (e.g., HPLC)

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, PLP, and L-alanine in a reaction vessel.
- Initiate the reaction by adding the formaldehyde solution and the α -methylserine aldolase enzyme or cell suspension.
- Incubate the reaction mixture at 30°C for a specified time.
- Stop the reaction by adding a quenching solution.

- Analyze the formation of **2-Methylserine** using an appropriate analytical method like HPLC.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of **2-methylserine** in a sample.[\[2\]](#)

Materials:

- HPLC system with a UV or fluorescence detector (derivatization may be required) or a mass spectrometer.
- Reversed-phase C18 column or a mixed-mode column.
- Mobile phase A (e.g., aqueous buffer like ammonium formate).
- Mobile phase B (e.g., acetonitrile).
- 2-Methylserine** standard solutions of known concentrations.
- Sample preparation reagents (e.g., for protein precipitation).
- Centrifuge.
- Syringe filters (0.22 µm).

Procedure:

- Sample Preparation: Precipitate proteins from the sample if necessary. Centrifuge and filter the supernatant through a 0.22 µm syringe filter.
- Calibration Curve: Prepare a series of **2-Methylserine** standard solutions of known concentrations.
- HPLC Analysis:
 - Inject the prepared sample and standard solutions onto the HPLC column.
 - Elute the compounds using a suitable gradient of mobile phases A and B.

- Detect the separated compounds using the detector.
- Quantification:
 - Integrate the peak area corresponding to **2-Methylserine** in both the standards and the samples.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **2-Methylserine** in the sample by comparing its peak area to the calibration curve.

Biological Context

While specific signaling pathways involving **2-Methylserine** are not well-defined, its structural properties make it a valuable tool in peptide design to enhance biological activity and metabolic stability. It has been noted in the context of N-methyl-D-aspartate (NMDA) receptor research, although its direct role as an antagonist or agonist is not clearly established.^[2] Its incorporation into peptides can influence their conformation and resistance to proteolytic degradation, which are critical aspects of drug development.^[11] Further research is needed to fully elucidate the specific biological roles and signaling pathways of **2-Methylserine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 2. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemical-suppliers.eu [chemical-suppliers.eu]
- 5. 2-methylserine [chembk.com]

- 6. [chembk.com](#) [chembk.com]
- 7. [16820-18-1 CAS MSDS \(2-Methyl-L-serine\) Melting Point Boiling Point Density CAS Chemical Properties](#) [chemicalbook.com]
- 8. [2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 9. [2-Methylserine | C4H9NO3 | CID 94309 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 10. [2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 11. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Methylserine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555999#physicochemical-properties-of-2-methylserine\]](https://www.benchchem.com/product/b555999#physicochemical-properties-of-2-methylserine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com